4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-2-12-16-14(20-17-12)9-7-13(19)18(8-9)11-5-3-10(15)4-6-11/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVEJPGCCIXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the pyrrolidin-2-one and fluorophenyl groups. Common synthetic routes include:
Oxidation of amidoximes: Amidoximes can be oxidized to form oxadiazoles.
Cyclization reactions: Cyclization of benzophenone hydrazide derivatives can yield oxadiazole structures.
Nucleophilic substitution: Introduction of the pyrrolidin-2-one and fluorophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the oxadiazole ring.
Reduction: Reduction reactions can reduce the pyrrolidin-2-one ring.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the pyrrolidin-2-one ring.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its therapeutic properties, such as anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition of enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidin-2-one Derivatives
| Compound Name | CAS Number | Substituents (Oxadiazole/Other) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | 1170252-59-1 | 3-Ethyl oxadiazole, 4-fluorophenyl | C₁₄H₁₄FN₃O₂ | 283.28 | Balanced lipophilicity from ethyl group |
| 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | 1170394-75-8 | 3-Cyclopropyl oxadiazole, 3-Cl-4-F-phenyl | C₁₅H₁₂ClFN₃O₂ | 320.73 | Increased steric bulk from cyclopropyl |
| 1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | 6048-06-2 | 3-Phenyl oxadiazole, 4-fluorophenyl | C₁₈H₁₄FN₃O₂ | 331.32 | Enhanced π-π stacking potential |
| 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one | 941962-51-2 | 3-(2-Cl-phenyl) oxadiazole, 3,4-dimethoxyphenyl | C₂₀H₁₈ClN₃O₄ | 399.84 | Polar methoxy groups improve solubility |
| 1-(4-Fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | 941893-25-0 | 3-(3,4,5-OMe-phenyl) oxadiazole | C₂₁H₂₀FN₃O₅ | 413.40 | High electron density from trimethoxy |
Key Differences and Implications
Oxadiazole Substituents: The ethyl group in the target compound provides moderate lipophilicity, favoring membrane permeability, whereas the cyclopropyl analog (CAS: 1170394-75-8) introduces steric constraints that may hinder binding to flat active sites .
Aryl Group Modifications: The 4-fluorophenyl group in the target compound is a common pharmacophore in CNS drugs due to its metabolic stability. In contrast, the 3,4-dimethoxyphenyl group (CAS: 941962-51-2) introduces hydrogen-bonding capacity and polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via cyclocondensation reactions, as seen in related triazole derivatives (e.g., Method A in ). However, crystallographic data for isostructural compounds () suggest that DMF is a preferred solvent for growing single crystals suitable for X-ray diffraction studies using SHELX software .
Biological Activity
The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in treating various diseases, particularly cancer and microbial infections.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 251.27 g/mol. The presence of the 1,2,4-oxadiazole ring is crucial for its biological properties, as this structure is known to enhance bioactivity through interactions with various biological targets.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Targeting enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation.
- Antimicrobial Activity : Effective against various strains of bacteria and fungi.
- Anti-inflammatory Properties : Inhibition of inflammatory pathways by disrupting enzyme activity.
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes involved in cellular processes related to cancer and inflammation.
- Cell Membrane Disruption : It can compromise the integrity of microbial cell membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through specific signaling pathways.
Anticancer Studies
A study published in PMC highlights the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds were shown to inhibit telomerase activity and HDAC, leading to reduced proliferation of cancer cells . The following table summarizes key findings from recent studies:
Antimicrobial Studies
The compound has also demonstrated significant antimicrobial properties. For instance, a study found that pyrrolidine derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Comparative Analysis
When compared to similar compounds within the oxadiazole family, 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups that enhance its pharmacological profile.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | Oxadiazole ring + Fluorophenyl group | Anticancer, Antimicrobial |
| Similar Oxadiazole Derivative 1 | Different substituents on oxadiazole | Limited activity |
| Similar Oxadiazole Derivative 2 | Lacks fluorine substitution | Reduced efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
